4-Methyl-2-phenethyl-thiazole

Description

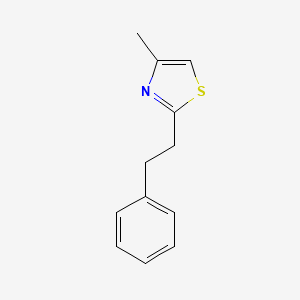

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

4-methyl-2-(2-phenylethyl)-1,3-thiazole |

InChI |

InChI=1S/C12H13NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |

InChI Key |

LSTPKENFPDFBJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Phenethyl Thiazole and Diverse Analogues

Classical Cyclization Reactions for Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole ring have long been centered on cyclization reactions that bring together key fragments to form the heterocyclic core. These classical approaches remain highly relevant in organic synthesis.

Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com The reaction traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.com For the specific synthesis of 4-methyl-2-phenethyl-thiazole, this method would be adapted by reacting 3-phenylpropanethioamide (B1276920) with a haloketone such as chloroacetone.

The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times significantly compared to conventional heating methods. nih.gov

Table 1: Key Reactants for Hantzsch Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 3-Phenylpropanethioamide | Chloroacetone | This compound |

Condensation Pathways Involving α-Halo Ketones and Thioamides/Thiosemicarbazides

Expanding on the principles of the Hantzsch synthesis, various condensation pathways involving α-halo ketones and thioamides or thiosemicarbazides are widely employed for the synthesis of 2,4-disubstituted thiazoles. The reaction of thioamides with α-haloketones is a common and effective method for forming the thiazole ring. nih.gov The versatility of this approach allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole core by selecting the appropriate starting materials.

Thiosemicarbazides can also be used in place of thioamides, leading to the formation of 2-hydrazinylthiazole derivatives, which can be further modified. nih.gov These reactions are often carried out in the presence of a base or under acidic conditions to facilitate the cyclization process.

Modern and Multicomponent Approaches to this compound Systems

In recent years, synthetic organic chemistry has seen a shift towards more efficient and environmentally friendly methodologies. These modern approaches are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

One-Pot Synthetic Strategies and Their Advantages

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.nettandfonline.com Several one-pot methods have been developed for the synthesis of substituted thiazoles. For instance, a three-component reaction involving an α-halo carbonyl compound, thiosemicarbazide, and an anhydride can yield N-acylated 2-hydrazinothiazoles in a single step, often catalyzed by reusable nanoparticles. acs.org

A practical one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates has been described, starting from ethyl acetoacetate, N-bromosuccinimide, and a thiourea derivative. researchgate.nettandfonline.comtandfonline.com This approach avoids the isolation of the intermediate α-bromo ester, streamlining the synthesis. tandfonline.com Such strategies could be adapted for the synthesis of this compound by utilizing 3-phenylpropanethioamide as the sulfur-containing component.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Classical Hantzsch Synthesis | Well-established, versatile | Often requires harsh conditions, may produce byproducts |

| One-Pot Synthesis | Increased efficiency, reduced waste, simpler workup | Optimization of reaction conditions can be complex |

| Catalyst-Mediated Synthesis | Milder reaction conditions, higher yields, improved selectivity | Catalyst cost and removal can be a concern |

| Green Chemistry Approaches | Environmentally friendly, use of non-toxic reagents and solvents | May require specialized equipment (e.g., ultrasound, microwave) |

Catalyst-Mediated and Green Chemistry Approaches in Thiazole Synthesis

The development of catalyst-mediated and green chemistry approaches has revolutionized thiazole synthesis. nih.gov These methods aim to improve efficiency and reduce the environmental impact of chemical processes. Various catalysts, including Brønsted acids like trifluoromethanesulfonic acid (TfOH), have been employed to catalyze the coupling of α-diazoketones with thioamides to form 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.orgacs.org

Green chemistry principles are increasingly being incorporated into thiazole synthesis. nih.gov This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques like ultrasound irradiation. nih.gov For example, chitosan-based biocatalysts have been used for the ultrasound-assisted synthesis of thiazole derivatives, offering mild reaction conditions and high yields. nih.gov

Strategies for Derivatization and Structural Diversification of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. A variety of chemical transformations can be applied to introduce different functional groups or build upon the existing structure. nih.gov

Functionalization can be directed at several positions on the molecule:

The Phenethyl Group: The aromatic ring of the phenethyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents. The benzylic position could also be a site for functionalization.

The Methyl Group: The methyl group at the 4-position can potentially be functionalized through radical reactions or by conversion to other functional groups.

The Thiazole Ring: While the thiazole ring is relatively stable, it can undergo certain reactions. For instance, the C5 position is susceptible to electrophilic attack. nih.gov Additionally, the thiazole ring can be N-alkylated to form thiazolium salts.

By strategically applying these derivatization techniques, a wide array of analogues of this compound can be synthesized for various applications. The synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazone derivatives, showcasing the potential for building complex molecules from a substituted thiazole core. mdpi.com

Substitutions and Modifications at the Phenethyl Moiety

Modifications of the phenethyl moiety of this compound offer a pathway to a wide array of analogues with potentially altered properties. These modifications can be broadly categorized into substitutions on the phenyl ring and alterations of the ethyl bridge.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring of the phenethyl moiety. The nature of the existing phenethyl group, being an activating, ortho-, para-directing group, will influence the position of the incoming substituent.

Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents and a Lewis acid catalyst. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a versatile handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

The table below summarizes various substitution reactions on the phenyl ring of phenethyl-containing compounds, which are analogous to the modifications possible for this compound.

| Reagent/Catalyst | Reaction Type | Position of Substitution |

| Br2/FeBr3 | Bromination | ortho, para |

| HNO3/H2SO4 | Nitration | ortho, para |

| R-Cl/AlCl3 | Friedel-Crafts Alkylation | ortho, para |

| R-COCl/AlCl3 | Friedel-Crafts Acylation | ortho, para |

Alterations to the two-carbon linker between the thiazole and phenyl rings can also lead to novel analogues. Synthetic strategies to achieve these modifications often involve starting with different building blocks in the initial thiazole synthesis. For example, using a thioamide derived from a substituted phenylpropanoic acid could introduce functionality directly onto the ethyl bridge.

Functionalization of the Thiazole Ring at C-5 Position

The C-5 position of the 2,4-disubstituted thiazole ring is a prime site for electrophilic substitution, a characteristic attributed to the electron-donating nature of the sulfur atom. pharmaguideline.com This reactivity allows for the introduction of various functional groups, further diversifying the analogues of this compound.

Common C-5 functionalization reactions include:

Halogenation: The thiazole ring can be readily halogenated at the C-5 position. For example, bromination can be achieved using bromine in acetic acid. The resulting 5-halo-thiazole is a versatile intermediate for further transformations, such as cross-coupling reactions.

Formylation: The introduction of a formyl group (-CHO) at the C-5 position can be accomplished through Vilsmeier-Haack or Duff reactions. The resulting aldehyde is a valuable precursor for the synthesis of a wide range of derivatives. One reported method for the synthesis of 4-methyl-5-formylthiazole involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. researchgate.netmdpi.comresearchgate.net

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce aryl groups at the C-5 position. This is often achieved by first halogenating the C-5 position and then coupling the resulting 5-halothiazole with a suitable boronic acid or alkene. nih.govacs.org Direct C-H arylation at the C-5 position of thiazoles has also been reported, offering a more atom-economical approach. nih.govacs.org

The following table provides examples of C-5 functionalization reactions on substituted thiazoles.

| Thiazole Derivative | Reagent/Catalyst | Reaction | Functional Group Introduced |

| 2,4-Dimethylthiazole | Br2/AcOH | Halogenation | -Br |

| 4-Methylthiazole-5-carboxylic acid chloride | H2, Pd/BaSO4 | Reduction | -CHO |

| 2-Substituted Thiazole | Aryl halide, Pd catalyst | C-H Arylation | -Aryl |

Synthesis of Hybrid Molecules Incorporating the this compound Unit

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can be incorporated into hybrid molecules with other heterocyclic systems known for their biological activities, such as pyrazole, indole, and quinoline (B57606). rsc.orgnih.govelsevier.comacs.orgresearchgate.netresearchgate.netnih.govekb.egrsc.orgnih.govnih.govresearchgate.netacs.org

The synthesis of these hybrid molecules typically involves the formation of a covalent bond between the thiazole unit and another heterocyclic ring. This can be achieved through various synthetic approaches, often utilizing functional groups introduced in the preceding steps.

For instance, a 5-formyl-4-methyl-2-phenethyl-thiazole derivative could be condensed with a hydrazine to form a pyrazole ring. Alternatively, a 5-amino-thiazole derivative could be used in reactions to construct other heterocyclic systems. Cross-coupling reactions are also a valuable tool for linking the thiazole ring to other aromatic or heteroaromatic systems.

Below is a table outlining synthetic strategies for creating hybrid molecules containing a thiazole moiety.

| Thiazole Precursor | Second Heterocycle Precursor | Coupling Strategy | Hybrid Molecule |

| 2-Hydrazinyl-4-arylthiazole | 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | Condensation | Thiazole-Pyrazole |

| N-(4-(2-bromoacetyl)phenyl)-sulfonamide | Isatin derivative and thiosemicarbazide | One-pot reaction | Thiazole-Indole |

| Thiosemicarbazone of a quinoline aldehyde | Ethyl chloroacetate | Cyclization | Thiazole-Quinoline |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Phenethyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and spin-spin coupling of its hydrogen atoms. In derivatives of 4-methyl-2-phenethyl-thiazole, the proton signals appear in distinct regions of the spectrum, characteristic of their local electronic environment.

The proton on the thiazole (B1198619) ring (H-5) typically resonates as a singlet in the aromatic region. For instance, in some 4-methylthiazole (B1212942) derivatives, this proton appears around δ 6.46-6.87 ppm. clockss.orgchemicalbook.com The methyl group protons at position 4 (4-CH₃) characteristically show a singlet at approximately δ 2.08–2.51 ppm. nih.govfrontiersin.orguni-regensburg.de

The phenethyl moiety gives rise to characteristic signals for the aromatic protons of the phenyl ring, usually appearing as a multiplet in the range of δ 7.19-7.30 ppm, and two methylene (B1212753) groups (-CH₂CH₂-). uni-regensburg.de These methylene protons typically appear as triplets, with the group adjacent to the phenyl ring resonating at a slightly different chemical shift than the group attached to the thiazole ring, due to their different electronic surroundings. The coupling between these adjacent methylene groups provides clear evidence of the ethyl bridge.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole H-5 | 6.40 - 6.90 | Singlet (s) or Multiplet (m) | N/A (or coupled to 4-CH₃ ~1.0 Hz) chemicalbook.com |

| Thiazole 4-CH₃ | 2.00 - 2.55 | Singlet (s) or Doublet (d) | Coupled to H-5 ~1.0 Hz chemicalbook.com |

| Ar-H (Phenyl) | 7.15 - 7.40 | Multiplet (m) | ~7-8 |

| -CH₂-Ar | ~2.90 - 3.10 | Triplet (t) | ~7-8 |

| -CH₂-Thiazole | ~3.10 - 3.40 | Triplet (t) | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In this compound derivatives, each carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

The C-2 carbon of the thiazole ring, being adjacent to two heteroatoms (N and S), is significantly deshielded and appears downfield, typically in the range of δ 167–171 ppm. clockss.orguni-regensburg.debeilstein-journals.org The C-4 and C-5 carbons of the thiazole ring resonate at approximately δ 131-153 ppm and δ 116-121 ppm, respectively. clockss.orguni-regensburg.de The methyl carbon (4-CH₃) gives a characteristic signal in the aliphatic region, around δ 11-19 ppm. nih.govuni-regensburg.debeilstein-journals.org

The carbons of the phenethyl group are also readily assigned. The carbons of the phenyl ring appear in the aromatic region (δ 126–139 ppm), while the two methylene carbons resonate in the aliphatic region, typically between δ 35 and 41 ppm. uni-regensburg.de

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | 167.0 - 171.0 |

| Thiazole C-4 | 131.0 - 154.0 |

| Thiazole C-5 | 116.0 - 122.0 |

| Thiazole 4-CH₃ | 11.0 - 19.0 |

| C-ipso (Phenyl) | ~139.0 |

| C-ortho, C-meta, C-para (Phenyl) | 126.0 - 129.0 |

| -CH₂-Ar | ~35.0 |

| -CH₂-Thiazole | ~41.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a key COSY correlation would be observed between the two adjacent methylene groups of the phenethyl chain, confirming their direct linkage.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of protonated carbons. For example, the signal for the thiazole H-5 proton will show a cross-peak with the C-5 carbon signal, and the methyl protons will correlate with the methyl carbon. uni-regensburg.deorientjchem.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC can show correlations from the methylene protons adjacent to the thiazole ring to the C-2 carbon of the thiazole, definitively establishing the attachment point of the phenethyl group. uni-regensburg.deorientjchem.org Similarly, correlations from the 4-methyl protons to both C-4 and C-5 of the thiazole ring confirm the position of the methyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods. The mass spectrum of a this compound derivative would show a molecular ion peak [M]⁺ that confirms its molecular formula.

The fragmentation of thiazole derivatives often involves characteristic losses. niscpr.res.in For this compound, a prominent fragmentation pathway would be the cleavage of the bond between the two methylene groups or the bond between the methylene and the phenyl group, leading to the formation of stable benzyl (B1604629) or tropylium (B1234903) cations (m/z 91) or phenethyl fragments. Cleavage of the bond between the thiazole ring and the ethyl chain is also common. researchgate.net The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. cdnsciencepub.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.

Aromatic C-H stretching: Bands for the phenyl and thiazole C-H stretching vibrations are expected just above 3000 cm⁻¹. nih.gov

Aliphatic C-H stretching: Vibrations for the methyl and methylene groups appear just below 3000 cm⁻¹. nih.gov

C=N and C=C stretching: The thiazole ring itself gives rise to a series of characteristic stretching vibrations in the 1650-1450 cm⁻¹ region. clockss.orgcdnsciencepub.com A band around 1600 cm⁻¹ is often attributed to the C=N stretching vibration. nih.gov

C-H bending: Out-of-plane bending vibrations for the substituted phenyl ring appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Thiazole Ring C=N/C=C Stretch | 1650 - 1450 |

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically difficult to resolve), as well as how the molecules are arranged in the crystal lattice.

For derivatives of this compound, an X-ray crystal structure would confirm the planarity of the thiazole ring and the phenyl ring, the bond lengths and angles of the entire molecule, and the torsion angles that define the conformation of the flexible phenethyl side chain. mdpi.comresearchgate.net This data is invaluable for understanding intermolecular interactions, such as pi-stacking or hydrogen bonding (if applicable in derivatives), which govern the solid-state properties of the material. The analysis of crystal structures of similar thiazole derivatives reveals detailed information about molecular conformation and packing in the solid state. mdpi.comresearchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. velp.com For newly synthesized molecules such as derivatives of this compound, this method is crucial for verifying the stoichiometric formula by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. rsc.orgresearchgate.net This verification provides strong evidence for the compound's purity and the success of the synthetic procedure. rsc.org

The most common method for determining the carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content in organic compounds is combustion analysis. velp.comresearchgate.net In this process, a precisely weighed sample of the thiazole derivative is combusted in a high-temperature furnace with an excess of oxygen. iitk.ac.inelementar.com This converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced back to N₂), and sulfur to sulfur dioxide (SO₂). velp.comiitk.ac.in These gases are then separated and quantified using various detection methods, such as thermal conductivity detection or infrared spectroscopy. iitk.ac.in The results are presented as the weight percentage of each element in the original sample.

The experimental values obtained are then compared against the theoretical percentages derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's elemental composition and purity. researchgate.net This analytical step is a standard procedure in the characterization of novel compounds and is frequently reported in the chemical literature for various thiazole derivatives. clockss.orgmdpi.com

Below is a data table illustrating the comparison between the calculated and found elemental analysis values for several thiazole derivatives, demonstrating the application of this technique.

Interactive Table: Elemental Analysis Data for Thiazole Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | %S |

| This compound | C₁₂H₁₃NS | Calculated | 70.89 | 6.45 | 6.89 | 15.77 |

| Found | N/A | N/A | N/A | N/A | ||

| (Z)-N′-(3-Allyl-4-Methylthiazol-2(3H)-Ylidene)-4-Methyl Benzenesulfonohydrazide mdpi.com | C₁₄H₁₇N₃O₂S₂ | Calculated | 51.99 | 5.30 | 12.99 | 19.83 |

| Found | 51.91 | 5.23 | 12.92 | 19.78 | ||

| 2-Methyl-4-(4-phenoxyphenyl)thiazole clockss.org | C₁₆H₁₃NOS | Calculated | 71.88 | 4.90 | 5.24 | |

| Found | 71.76 | 4.77 | 5.09 | |||

| N-Benzyl-4-(4-phenoxyphenyl)thiazol-2-amine clockss.org | C₂₂H₁₈N₂OS | Calculated | 73.71 | 5.06 | 7.82 | |

| Found | 73.34 | 4.99 | 7.39 | |||

| 4-Methyl-5-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazole researchgate.net | C₂₀H₁₆N₂S₂ | Calculated | 68.93 | 4.63 | 8.04 | 18.40 |

| Found | 68.90 | 4.61 | 8.01 | 18.44 |

Note: Experimental data for this compound was not available in the searched literature. The table includes data for other reported thiazole derivatives to illustrate the application of elemental analysis.

Computational Chemistry and in Silico Modeling of 4 Methyl 2 Phenethyl Thiazole and Its Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov These calculations provide a fundamental understanding of a molecule's properties, such as its geometry, vibrational frequencies, and electronic distribution. iosrjournals.orgbohrium.com

In the context of thiazole (B1198619) derivatives, DFT has been employed to optimize molecular geometries, calculate vibrational spectra, and determine molecular parameters like bond lengths and angles. researchgate.net For instance, studies on related thiazole compounds have utilized DFT with basis sets like B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) to achieve these ends. researchgate.netnih.gov The results of these calculations are often compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational models. nih.gov

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iosrjournals.org The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. inorgchemres.org A smaller energy gap suggests that the molecule is more reactive and prone to charge transfer. inorgchemres.orgdntb.gov.ua

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to identify the electrophilic and nucleophilic sites within the molecule. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets. Natural Bond Orbital (NBO) analysis is another technique used to study hyper-conjugative interactions and the stability of the molecule. researchgate.net

While specific DFT studies on 4-Methyl-2-phenethyl-thiazole are not extensively detailed in the provided search results, the methodologies applied to similar thiazole structures provide a clear framework for how such an investigation would proceed. researchgate.netnih.goviosrjournals.orgtandfonline.com These computational approaches offer a deep dive into the intrinsic properties of the molecule, which is foundational for understanding its potential biological activity.

Table 1: Representative Quantum Chemical Calculation Parameters for Thiazole Derivatives

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy conformation of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) researchgate.net |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity. | DFT inorgchemres.org |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing charge distribution and reactive sites. | DFT researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of electron density to understand bonding, lone pairs, and delocalization effects. | NBO analysis researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dovepress.comnih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex and to understand the dynamic nature of their interactions over time. mdpi.com

For thiazole derivatives, molecular docking studies have been conducted to investigate their binding to various biological targets. For example, thiazole-based compounds have been docked into the active sites of proteins like Rab7b, which is implicated in cancer, and the main protease of SARS-CoV-2. dovepress.commdpi.com These studies help in elucidating the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net Both the protein and the ligand are prepared by adding hydrogen atoms and assigning appropriate charges. researchgate.net The ligand is then docked into the active site of the protein, and the resulting poses are scored based on their binding energy. mdpi.com

MD simulations provide further insights by simulating the movement of atoms in the ligand-protein complex over a period of time, typically nanoseconds. mdpi.comresearchgate.net These simulations can reveal the stability of the complex and the flexibility of the ligand and protein. pensoft.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. pensoft.net The binding free energy can also be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of the binding affinity. mdpi.com

While specific docking and MD simulation studies for this compound were not found in the search results, the general applicability of these methods to thiazole scaffolds suggests their utility in predicting its potential biological targets and binding interactions. dovepress.comnih.govmdpi.com

Table 2: Key Steps and Outputs of Molecular Docking and Dynamics Simulations

| Step/Output | Description | Relevance in Drug Discovery |

| Protein Preparation | Obtaining and preparing the 3D structure of the biological target. | Essential for accurate prediction of binding. |

| Ligand Preparation | Generating the 3D conformation of the ligand and assigning charges. | Ensures the ligand is in a realistic state for binding. |

| Molecular Docking | Predicting the binding pose and affinity of the ligand to the target. | Helps in identifying potential hits and their binding modes. nih.gov |

| Molecular Dynamics Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of the binding and reveals conformational changes. mdpi.com |

| Binding Free Energy Calculation | Estimating the strength of the ligand-target interaction. | Provides a quantitative measure of binding affinity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.plresearchgate.net QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the selection of candidates for synthesis and testing. researchgate.netmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can encode information about the molecule's topology, electronic properties, and hydrophobicity. ptfarm.pl

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. analis.com.my The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net A robust and predictive QSAR model can then be used to estimate the activity of novel compounds. researchgate.net

QSAR studies have been successfully applied to various classes of thiazole derivatives to predict their antihistamine, antifungal, and antitubercular activities, among others. ptfarm.plresearchgate.netnih.gov For instance, a study on thiazole derivatives with H1-antihistamine activity used parameters like polarizability, HOMO energy, and hydration energy to build a QSAR model. ptfarm.pl Another study on quinoline (B57606) derivatives, which share some structural similarities with the phenethyl group, found that lipophilicity (cLogP) was a key determinant of antifungal activity. researchgate.net

While a specific QSAR model for this compound was not identified, the principles of QSAR are directly applicable. By synthesizing and testing a series of analogues with variations in the phenethyl and methyl groups, a QSAR model could be developed to predict the structural features that are most important for a desired biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Topological | Connectivity indices, Wiener index | Molecular size, shape, and branching. |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity. ptfarm.pl |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity and partitioning behavior. researchgate.net |

| Steric | Molar volume, Surface area | Three-dimensional shape and size. |

Virtual Screening and Lead Optimization Guided by Computational Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of compounds and identify those that are most likely to bind to a drug target. nih.govmsu.edu This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov Once initial "hits" are identified, lead optimization, often guided by computational methods, is employed to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net

Structure-based virtual screening (SBVS) utilizes molecular docking to screen a database of compounds against a target protein. nih.gov For example, a virtual screening campaign targeting the CaMKIIα hub domain identified 2-arylthiazole-4-carboxylic acids as a novel class of ligands. acs.org Similarly, ligand-based virtual screening can be used when the structure of the target is unknown. This method searches for compounds that are similar in shape and chemical features to known active ligands.

Computational methods also play a crucial role in lead optimization. researchgate.net By analyzing the structure-activity relationships (SAR) from initial screening results, medicinal chemists can make informed decisions about which modifications to make to a lead compound to enhance its activity. For instance, if a QSAR model indicates that increased hydrophobicity is beneficial, modifications can be made to the molecule to increase its LogP value. Molecular docking can be used to visualize how these modifications affect the binding to the target protein.

The process of lead optimization is often iterative. mdpi.com A modified compound is synthesized and tested, and the results are fed back into the computational models to refine them further. This cycle of design, synthesis, and testing, guided by computational insights, accelerates the development of potent and selective drug candidates.

For this compound, these computational strategies could be employed to identify potential biological targets through virtual screening and to guide the design of more potent analogues during a lead optimization campaign.

Pharmacological and Biological Activities of 4 Methyl 2 Phenethyl Thiazole Derivatives Pre Clinical Investigations

Anticancer and Antiproliferative Potentials in In Vitro Cell Models

The thiazole (B1198619) nucleus is a fundamental component of several clinically approved anticancer drugs, such as dasatinib (B193332) and dabrafenib (B601069), underscoring the therapeutic potential of this heterocyclic motif. nih.gov Researchers have synthesized and evaluated numerous derivatives of 4-methyl-2-phenethyl-thiazole, demonstrating their ability to inhibit cancer cell growth through various mechanisms.

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that are crucial for tumor cell proliferation and survival. Thiazole derivatives have shown significant promise as kinase inhibitors.

Certain novel thiazole derivatives have been designed and synthesized as inhibitors of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), particularly the V600E mutant, which is prevalent in melanoma. nih.govrsc.org For instance, a series of thiazole derivatives incorporating a phenyl sulfonyl moiety demonstrated potent inhibition of BRAFV600E kinase at nanomolar levels. nih.govrsc.org Two compounds from this series, 7b and 13a , exhibited superior inhibitory activity against BRAFV600E compared to the approved drug dabrafenib, with IC50 values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, while dabrafenib's IC50 was 47.2 ± 2.5 nM. nih.gov These compounds also displayed potent antiproliferative activity against BRAFV600E-mutated melanoma cells (WM266.4), with IC50 values ranging from 1.24 to 17.1 μM, many being more potent than dabrafenib (IC50 = 16.5 ± 0.91 μM). nih.govrsc.org

Furthermore, some thiazole derivatives have been investigated as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. nih.gov The co-inhibition of these two kinases is a promising strategy to overcome drug resistance. nih.gov A study on thiazole and 4-thiazolidinone (B1220212) derivatives revealed that one compound strongly inhibited EGFR, PI3K (p110b/p85a), and p38α by 95%, 89%, and 85%, respectively. nih.gov Another investigation into 2,3,4-trisubstituted thiazoles showed that the most potent derivatives were effective inhibitors of both EGFR and BRAFV600E. mdpi.com

The table below summarizes the kinase inhibitory activities of selected thiazole derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 7b | BRAFV600E | 36.3 ± 1.9 | nih.gov |

| 13a | BRAFV600E | 23.1 ± 1.2 | nih.gov |

| Dabrafenib | BRAFV600E | 47.2 ± 2.5 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of specific thiazole derivatives against target kinases.

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Thiazole derivatives have been shown to trigger this process through the modulation of key apoptotic proteins.

One study found that a novel series of thiazole-based chalcones and 4-hetarylthiazoles could induce apoptosis in cancer cells. researchgate.net The most promising compounds elevated the levels of the pro-apoptotic protein Bax by 6.36 to 10.12-fold while reducing the expression of the anti-apoptotic protein Bcl-2 by 1.94 to 4.12-fold compared to control cells. researchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Furthermore, these compounds increased the levels of active caspase-3 and the tumor suppressor protein p53 by 8.76 to 10.56-fold and 6.85 to 10.36-fold, respectively. researchgate.net

Another investigation into a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones revealed that the most active compound, 4c , significantly increased the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. mdpi.comresearchgate.net Compared to the untreated control, which had 0.51% early and 0.29% late apoptotic cells, treatment with compound 4c resulted in 22.39% early and 9.51% late apoptotic cells. mdpi.comresearchgate.net

The pro-apoptotic effects of selected thiazole derivatives are summarized in the table below.

| Compound | Apoptotic Effect | Cell Line | Fold Change vs. Control | Reference |

| 3a, 3d, 3e, 7a | Bax Expression | Not Specified | 6.36 - 10.12 | researchgate.net |

| 3a, 3d, 3e, 7a | Bcl-2 Expression | Not Specified | -1.94 to -4.12 | researchgate.net |

| 3a, 3d, 3e, 7a | Active Caspase-3 | Not Specified | 8.76 - 10.56 | researchgate.net |

| 3a, 3d, 3e, 7a | p53 Levels | Not Specified | 6.85 - 10.36 | researchgate.net |

| 4c | Early Apoptosis | MCF-7 | 22.39% (treated) vs. 0.51% (control) | mdpi.comresearchgate.net |

| 4c | Late Apoptosis | MCF-7 | 9.51% (treated) vs. 0.29% (control) | mdpi.comresearchgate.net |

This table illustrates the impact of specific thiazole derivatives on key markers of apoptosis in cancer cells.

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Thiazole derivatives have been found to interfere with the cell cycle in cancer cells, leading to a halt in their proliferation.

A study on thiazole-based chalcones demonstrated that the most potent compound induced cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net This was accompanied by an increase in the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. researchgate.net Similarly, a different thiazole derivative, 4c , was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.comresearchgate.net This compound caused an accumulation of cells in the pre-G1 phase, with a 37.36% increase compared to 2.02% in untreated cells. mdpi.comresearchgate.net

The table below details the cell cycle arrest effects of specific thiazole derivatives.

| Compound | Cell Cycle Phase of Arrest | Cell Line | Effect | Reference |

| Chalcone Derivative | G2/M | A549 | Increase in pre-G1 phase cells | researchgate.net |

| 4c | G1/S | MCF-7 | 37.36% of cells in pre-G1 vs. 2.02% in control | mdpi.comresearchgate.net |

This table shows the specific phases of the cell cycle where different thiazole derivatives exert their inhibitory effects.

Antimicrobial Efficacy: Antibacterial and Antifungal Spectrum

In addition to their anticancer properties, thiazole derivatives have demonstrated significant potential as antimicrobial agents. The rise of antibiotic-resistant bacterial strains has created an urgent need for new antibacterial drugs, and thiazole-based compounds are being actively investigated in this area. biointerfaceresearch.commdpi.com The amphiphilic nature of some thiazole derivatives may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Several studies have reported the efficacy of thiazole derivatives against a range of Gram-positive bacteria, including multidrug-resistant strains.

In one study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good activity against Staphylococcus aureus KCTC 503, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL. nih.gov Against four multidrug-resistant Gram-positive bacterial strains, these compounds displayed good activity with MIC values ranging from 2-8 µg/mL. nih.gov Notably, compounds 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL, which is comparable to the leading compound in that study. nih.gov

Another study of newly synthesized thiazole derivatives found that some compounds exhibited considerable antibacterial activity against Staphylococcus aureus. nih.gov

The activity of thiazole derivatives against Gram-negative bacteria has also been investigated, although in some cases, the efficacy is less pronounced compared to Gram-positive strains.

The series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids mentioned earlier showed no inhibitory activity against the Gram-negative strain Escherichia coli 1356 at a concentration of 64 µg/mL. nih.gov However, other research has reported broader-spectrum activity. For instance, some novel thiazole derivatives have shown activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. nih.gov One study highlighted a trichlorophenyl thiazole molecule with a significant inhibitory effect against a variety of Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas fluorescens. mdpi.com

The antibacterial activity of selected thiazole derivatives is presented in the table below.

| Compound Series/Derivative | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| 4a-4h | S. aureus KCTC 503 | Gram-Positive | 4 | nih.gov |

| 4c, 4d, 4e, 4f | Multidrug-resistant strains | Gram-Positive | 2 | nih.gov |

| 4a-4h | E. coli 1356 | Gram-Negative | >64 | nih.gov |

| p-t, p-hp, p-as | E. coli, P. aeruginosa, K. pneumonia, S. aureus | Mixed | Not specified | nih.gov |

This table provides a summary of the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various bacterial strains.

Antifungal Properties against Pathogenic Fungi

Thiazole derivatives have demonstrated significant potential as antifungal agents against a range of pathogenic fungi. Research has highlighted their efficacy against fungi that pose serious threats to both human health and agriculture.

In studies targeting fungi of clinical relevance, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical isolates of Candida albicans, a common cause of candidiasis, particularly in immunocompromised patients. nih.govnih.gov The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.008 to 7.81 µg/mL, with some derivatives exhibiting higher potency than the standard antifungal drug nystatin. nih.govnih.gov The mechanism of action is thought to be related to disruption of the fungal cell wall or cell membrane. nih.gov Another study found that a derivative, 4-methyl-2-(Morpholine-4yl methyl)-amino]-thiazole–carboxylic acid ethyl ester, showed good antifungal activity against Candida albicans when compared to the standard drug clotrimazole. impactfactor.org

In the context of agricultural pathogens, phenylthiazole derivatives containing an acylhydrazone moiety have been developed and tested. mdpi.comnih.gov Many of these compounds exhibited excellent antifungal activities against phytopathogenic fungi, particularly Magnaporthe oryzae, the causative agent of rice blast disease. mdpi.comnih.gov Several derivatives showed superior efficacy compared to commercial fungicides like Isoprothiolane and Phenazine-1-carboxylic acid, with EC50 values as low as 1.29 µg/mL. mdpi.com Structure-activity relationship (SAR) analyses suggest that the placement of methyl, halogen, or methoxy (B1213986) groups on the phenyl rings can significantly enhance this antifungal activity. mdpi.comnih.gov Other research has also confirmed the potency of phenylthiazole derivatives against fungi like Sclerotinia sclerotiorum. mdpi.comnih.gov

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Pathogenic Fungi | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Phenylthiazole-acylhydrazone derivative (E26) | Magnaporthe oryzae | EC50 | 1.29 µg/mL | mdpi.com |

| Phenylthiazole-acylhydrazone derivative (E17) | Magnaporthe oryzae | EC50 | 1.45 µg/mL | mdpi.com |

| Thiazole derivative with cyclopropane (T2, T3, T4) | Candida albicans | MIC | 0.008–0.98 µg/mL | nih.gov |

| 4-methyl-2-(Morpholine-4yl methyl)-amino]-thiazole–carboxylic acid ethyl ester (A3) | Candida albicans | Showed good activity compared to clotrimazole | impactfactor.org |

Anti-inflammatory and Analgesic Effects in Pre-Clinical Models

Derivatives of the thiazole scaffold have been extensively investigated for their ability to modulate inflammatory pathways in vitro. A primary mechanism explored is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.net

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated potent and selective inhibition of the COX-2 enzyme over COX-1. frontiersin.org Several compounds in this series exhibited IC50 values for COX-2 inhibition in the low micromolar range (0.76–9.01 µM), with some being more potent than the standard drug celecoxib (B62257) (IC50 0.05 µM). frontiersin.org

Other research has focused on the inhibition of pro-inflammatory cytokines. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated for their ability to suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays. nih.gov One compound, in particular, showed strong inhibition of all three mediators, with IC50 values of 10.992 µM for NO, 2.294 µM for IL-6, and 12.901 µM for TNF-α. nih.gov The albumin denaturation method, another common in vitro assay for anti-inflammatory activity, has also been used to screen 2,4-disubstituted thiazole derivatives, with some compounds showing better activity than the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

| Compound Type | Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 Enzyme | IC50 | 0.76–9.01 µM | frontiersin.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO Release | IC50 | 10.992 µM | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 Release | IC50 | 2.294 µM | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α Release | IC50 | 12.901 µM | nih.gov |

| 2,4-disubstituted thiazole (6a) | Albumin Denaturation | % Inhibition | 78.81% at 1600µg/ml | rasayanjournal.co.in |

The anti-inflammatory and analgesic potential of thiazole derivatives has been confirmed in various non-human in vivo models. The carrageenan-induced rat paw edema model is a standard method for assessing acute anti-inflammatory effects. In this model, several series of substituted phenyl thiazole derivatives have demonstrated significant activity. frontiersin.orgwjpmr.comresearchgate.net For instance, certain 4-(4-chlorothiophen-2-yl)thiazole derivatives showed a potent anti-inflammatory response, with one compound achieving 64.59% inhibition of edema at 5 hours post-carrageenan administration, an effect greater than that of the standard drug aspirin (B1665792) at a higher dose. frontiersin.org Another study found that nitro-substituted thiazole derivatives also showed better anti-inflammatory activity when compared to a standard drug. wjpmr.com

Analgesic properties have been evaluated using thermally induced pain models, such as the hot plate and tail flick methods, which are indicative of centrally mediated analgesia. frontiersin.orgwho.intnih.gov Novel thiazole derivatives of 4-piperidone (B1582916) were screened, and compounds with chloro and nitro substitutions exhibited the highest dose-dependent analgesic activities. who.int In the hot plate test, a 4-(4-chlorothiophen-2-yl)thiazole derivative produced a 36.99% painkilling effect, demonstrating its potential to reduce pain perception. frontiersin.org The acetic acid-induced writhing test, which models inflammatory pain, has also been used to show the peripheral analgesic effects of thiazolidine-4-one derivatives. nih.govnih.gov

Table 3: In Vivo Anti-inflammatory and Analgesic Effects of Thiazole Derivatives

| Compound Type | Animal Model | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazole derivative (5e) | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 64.59% inhibition at 5 hours | frontiersin.org |

| Nitro substituted thiazole derivative (3c) | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | Showed better activity at 3rd hour vs. other derivatives | wjpmr.com |

| 4-(4-chlorothiophen-2-yl)thiazole derivative (5e) | Hot plate test (Mouse) | Analgesic | 36.99% painkilling effect | frontiersin.org |

| Chloro/Nitro substituted 4-piperidone-thiazole derivative | Tail flick method | Analgesic | Showed highest analgesic activities in the series | who.int |

| Benzothiazole (B30560) derivative (17c) | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 80% inhibition at 3 hours | nih.gov |

Diverse Enzyme Inhibitory Activities

Thiazole derivatives have emerged as a promising class of cholinesterase inhibitors, which are of significant interest in neurological research, particularly for conditions like Alzheimer's disease where cholinergic neurotransmission is impaired. nih.gov These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study involving the synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives identified compounds with potent inhibitory effects against AChE, with Ki values in the nanomolar range (19.58-226.18 nM). nih.gov Similarly, another series of thiazole-based derivatives yielded compounds with strong AChE inhibitory activity, with IC50 values as low as 103.24 nM. nih.gov Molecular docking studies of these active compounds revealed binding orientations within the AChE active site similar to that of the reference drug donepezil. nih.gov

Some derivatives have shown selectivity for one cholinesterase over the other. For example, a series of benzothiazolone derivatives were found to be more effective against BChE than AChE. mdpi.compsecommunity.org The most potent compound in this series inhibited BChE with an IC50 value of 1.21 µM and was identified as a reversible, noncompetitive inhibitor. mdpi.compsecommunity.org This dual or selective inhibition profile makes thiazole derivatives versatile tools for studying the distinct roles of AChE and BChE in the nervous system.

Table 4: Cholinesterase Inhibitory Activity of Thiazole Derivatives

| Compound Type | Enzyme | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-protected 4-phenyl-2-aminothiazole derivatives | AChE | Ki | 19.58-226.18 nM | nih.gov |

| 2-(4-arylthiazol-2-ylamino)-5-(4-methoxybenzylidene)-dihydrothiazol-4-one (10) | AChE | IC50 | 103.24 nM | nih.gov |

| Benzothiazolone derivative (M13) | BChE | IC50 | 1.21 µM | mdpi.compsecommunity.org |

| Benzothiazolone derivative (M13) | AChE | IC50 | 5.03 µM | psecommunity.org |

| 5-amino-1,3,4-thiadiazole derivative (3b) | AChE | IC50 | 18.1 ± 0.9 nM | mdpi.com |

Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several conditions. The cytosolic isoenzyme CA-II is a well-studied target. Thiazole derivatives have been identified as effective inhibitors of human carbonic anhydrase isoenzymes, particularly hCA I and hCA II.

One study of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives reported excellent inhibitory effects against hCA II, with Ki values in the low nanomolar range (11.80-25.81 nM). nih.gov These compounds demonstrated superior inhibitory activity compared to acetazolamide, a clinical CA inhibitor. nih.gov Another investigation into N-protected thiazole derivatives also found potent hCA II inhibition, with Ki values ranging from 35.01 to 578.06 nM. nih.gov

Furthermore, research on morpholine-derived thiazoles revealed varying degrees of inhibitory action against bovine CA-II, with some derivatives showing greater affinity than the standard acetazolamide. rsc.org Kinetic analysis of the most potent compound from this series showed concentration-dependent inhibition with a Ki value of 9.64 µM. rsc.org These findings underscore the potential of the thiazole scaffold for developing potent and potentially selective CA-II inhibitors.

Table 5: Carbonic Anhydrase II (CA-II) Inhibitory Activity of Thiazole Derivatives

| Compound Type | Enzyme Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Isoindolylthiazole derivatives | hCA II | Ki | 11.80-25.81 nM | nih.gov |

| N-protected thiazole derivatives | hCA II | Ki | 35.01-578.06 nM | nih.gov |

| Morpholine derived thiazole (24) | Bovine CA-II | Ki | 9.64 ± 0.007 μM | rsc.org |

| (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate (5h) | Bovine CA-II | IC50 | 1.26 ± 0.24 μM | nih.gov |

| Benzo[d]thiazole-sulfonamide derivatives | hCA II | Several subnanomolar/low nanomolar inhibitors detected | unifi.itresearchgate.net |

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), a semicarbazide-sensitive amine oxidase (SSAO), is a significant therapeutic target for inflammatory diseases and diabetic complications like macular edema due to its high concentration in human plasma and its role in inflammatory processes. nih.gov Research into thiazole derivatives has identified potent inhibitors of VAP-1.

In one study, structural modifications of a compound library led to the discovery of a thiazole derivative containing a guanidine (B92328) group, N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide, which demonstrated potent inhibitory activity against human VAP-1 with an IC₅₀ value of 230 nM. nih.gov The same compound was even more potent against rat VAP-1, with an IC₅₀ of 14 nM. nih.gov This compound also showed significant effects on ocular permeability in streptozotocin-induced diabetic rat models. nih.govresearchgate.net

Further research aimed at improving the human VAP-1 inhibitory activity led to the synthesis of novel thiazole derivatives. nih.gov By evaluating guanidine bioisosteres, researchers identified 1H-benzimidazol-2-amine as a potent structure. nih.gov This led to the development of a highly potent VAP-1 inhibitor, compound 37b , with an IC₅₀ of 0.019 µM for human VAP-1 and 0.0051 µM for the rat enzyme. nih.gov Another study designed a hybrid compound, 35c , which also showed strong VAP-1 inhibitory activity with a human IC₅₀ of 20 nM and a rat IC₅₀ of 72 nM. nih.gov

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide | Human VAP-1 | 230 nM | nih.gov |

| N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide | Rat VAP-1 | 14 nM | nih.gov |

| Compound 37b | Human VAP-1 | 0.019 µM | nih.gov |

| Compound 37b | Rat VAP-1 | 0.0051 µM | nih.gov |

| Compound 35c | Human VAP-1 | 20 nM | nih.gov |

| Compound 35c | Rat VAP-1 | 72 nM | nih.gov |

HIV-1 Reverse Transcriptase Inhibition Mechanism

The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral drugs. mdpi.com Thiazole-containing compounds have been investigated as inhibitors of this enzyme. One notable derivative, Ritonavir, is a known anti-HIV medication that incorporates a thiazole ring. globalresearchonline.net

Research has explored various thiazole derivatives for their ability to inhibit HIV-1 RT. A study on oligo-1,3-thiazolecarboxamide derivatives found they were effective inhibitors of the reverse transcription process. nih.gov Unlike the natural minor groove binder distamycin, which primarily inhibits DNA x DNA transcription, these thiazole oligopeptides could also inhibit transcription with RNA x DNA or DNA x RNA templates. nih.gov

More recent studies have identified benzisothiazolone derivatives containing a thiazole moiety as bifunctional inhibitors. nih.govmdpi.com For example, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate not only inhibits the RT ribonuclease H (RNase H) activity but also the DNA polymerase activity, with IC₅₀ values in the low micromolar range (~1 to 6 µM). nih.govmdpi.com This dual inhibition mechanism makes such compounds promising candidates for further development. The inhibition of the RNase H active site is particularly significant as it is a viral enzyme not targeted by currently approved antiretroviral drugs. nih.govmdpi.com The mechanism for some non-nucleoside RT inhibitors involves interfering with the formation of the RT-DNA complex, thereby reducing the enzyme's affinity for DNA. researchgate.net Another mechanism identified for certain nucleoside analogs is translocation-defective inhibition, where the incorporated inhibitor monophosphate makes it difficult for the RT to move along the nucleic acid primer, effectively terminating DNA synthesis. nih.govnih.gov

| Compound | Activity | EC₅₀ | Reference |

|---|---|---|---|

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | Antiviral Activity | 2.68 ± 0.54 µM | nih.gov |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | DNA Polymerase Inhibition | ~1 to 6 µM (IC₅₀) | mdpi.com |

α-Glucosidase and α-Amylase Inhibition for Metabolic Research

Thiazole derivatives have been identified as potential inhibitors of key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase, making them relevant for metabolic research, particularly in the context of type 2 diabetes.

A study of various thiazole derivatives demonstrated potent α-glucosidase inhibitory activity. nih.gov Out of twenty-one compounds tested, all showed good activity, with IC₅₀ values ranging from 18.23 ± 0.03 µM to 424.41 ± 0.94 µM. nih.gov Notably, two compounds exhibited outstanding inhibitory potential, surpassing the standard drug acarbose (B1664774) (IC₅₀, 38.25 ± 0.12 µM). nih.gov

Another investigation into a series of thiazole-sulfonamide derivatives evaluated their inhibitory effects on DPP-4, α-glucosidase, and α-amylase. nih.gov Two 5-aryl thiazole derivatives in this series showed strong potent IC₅₀ values of 2.75 ± 0.27 µM and 2.51 ± 0.27 µM against DPP-4, which were better than the reference drug Sitagliptin (3.32 ± 0.22 µM). nih.gov The study highlighted the importance of a hydrophobic fragment at the C5 position of the thiazole scaffold for this activity. nih.gov These findings position thiazole derivatives as a promising class for developing new agents for metabolic research. nih.govnih.gov

| Compound Series | Enzyme | IC₅₀ Range | Most Potent Compound IC₅₀ | Reference |

|---|---|---|---|---|

| Thiazole derivatives (1-21) | α-Glucosidase | 18.23 ± 0.03 to 424.41 ± 0.94 µM | 18.23 ± 0.03 µM | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibitors of dipeptidyl peptidase-4 (DPP-4) are a class of agents used in the management of type 2 diabetes. They function by preventing the breakdown of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.govjetir.org Thiazole-containing structures have been explored for their DPP-4 inhibitory potential.

A novel series of thiazole-clubbed quinazoline (B50416) derivatives were developed and tested for in-vitro DPP-4 inhibitory activity. nih.gov One compound from this series demonstrated the most promise with an IC₅₀ value of 1.12 nM and showed selectivity for DPP-4 over related enzymes DPP-8 and DPP-9. nih.gov

In a different study, newly synthesized 2-(2-substituted hydrazineyl)thiazole derivatives conjugated with a 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzylidene fragment were evaluated. nih.gov The in-vitro results showed inhibitory percentages ranging from 40.66% to 75.62% at a concentration of 100 µM. nih.gov Specifically, 5-aryl thiazole derivatives 10 and 11 were found to be highly potent, with IC₅₀ values of 2.75 ± 0.27 µM and 2.51 ± 0.27 µM, respectively, which is more potent than the standard Sitagliptin (IC₅₀ = 3.32 ± 0.22 µM). nih.gov Additionally, a series of β-aminoacylpiperidines with a fused thiazole ring were synthesized as DPP-4 inhibitors, with one analog showing an IC₅₀ of 26 nM. researchgate.net Substituted thiazolopyrimidine derivatives have also shown good to moderate inhibitory potential against the DPP-IV enzyme. jetir.org

| Compound Series/Type | Most Potent IC₅₀ | Reference |

|---|---|---|

| Thiazole-clubbed quinazoline derivative | 1.12 nM | nih.gov |

| 5-aryl thiazole derivative 11 | 2.51 ± 0.27 µM | nih.gov |

| β-aminoacylpiperidine with fused thiazole | 26 nM | researchgate.net |

Other Significant Biological Activities

Anticonvulsant Properties in Animal Models

The thiazole nucleus is a key pharmacophore in the development of novel anticonvulsant agents. biointerfaceresearch.com Various derivatives have been synthesized and evaluated in preclinical animal models, demonstrating a range of activities.

A series of novel thiazolidin-4-one substituted thiazoles were screened for their antiepileptic potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com One of the most active derivatives identified was 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6). biointerfaceresearch.com Similarly, thiazole-bearing 4-thiazolidinones have been studied, with some compounds showing excellent anticonvulsant activity in both PTZ and MES models, suggesting a mixed mechanism of action that may involve enhancing GABA-ergic activity and blocking sodium channels. mdpi.com

Furthermore, a series of thiopyrano[2,3-d]thiazole derivatives were evaluated in the scPTZ test. bohrium.comnih.gov Several of these compounds positively influenced the latent period of clonic seizures, reduced the number of seizures, and decreased the mortality rate. bohrium.comnih.gov The anticonvulsant effect of one particular derivative was found to be equivalent to the reference drug, sodium valproate. bohrium.com Another study on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles also reported anticonvulsant properties in both chemically and electrically induced seizure models in mice. tandfonline.com

Antitubercular Activity against Mycobacterium Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with thiazole-based compounds emerging as promising candidates. thieme-connect.com These compounds are thought to target key bacterial enzymes and disrupt essential metabolic pathways. thieme-connect.com

A study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives evaluated their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov Eight of the twenty-six synthesized compounds inhibited mycobacterial growth with Minimum Inhibitory Concentration (MIC) values between 50 µg/ml and 100 µg/ml. nih.gov The most promising derivative, (E)-4-(2-(2-(5-bromo-2-(ethynyloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile, showed 61.86 ± 1.85% inhibition at 50 µg/ml. nih.gov

In another study, a series of thiadiazole-linked thiazole derivatives were synthesized and evaluated. kthmcollege.ac.in Several compounds exhibited excellent antitubercular activity, with one compound showing a MIC value of 7.1285 μg/ml against Mycobacterium tuberculosis H37Ra. kthmcollege.ac.in Other research has also confirmed the potential of the thiazole scaffold, with various derivatives showing good anti-tubercular activities with MIC values as low as 1 µM. nih.govnih.gov The combination of thiazole with other heterocyclic moieties, such as pyrazine (B50134) carboxamide, has also yielded compounds with high anti-mycobacterial activity, with MIC values of 6.25 µg/ml. researchgate.net

| Compound Series | Strain | MIC / % Inhibition | Reference |

|---|---|---|---|

| Acetylene containing 2-(2-hydrazinyl)thiazoles | H37Rv | 50–100 μg/ml | nih.gov |

| (E)-4-(2-(2-(5-bromo-2-(ethynyloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile | H37Rv | 61.86 ± 1.85% inhibition at 50 μg/ml | nih.gov |

| Thiadiazole-linked thiazole derivative (5l) | H37Ra | 7.1285 μg/ml | kthmcollege.ac.in |

| Thiazolyl pyrazine carboxamide derivatives (5c, 5h) | H37Rv | 6.25 µg/ml | researchgate.net |

| Pyrrole-thiazolidin-4-one hybrid (45k) | H37Rv | 0.5 µg/mL | nih.gov |

Antihelmintic and Insecticidal Applications

Similarly, a review of the available literature did not uncover any pre-clinical studies focused on the antihelmintic or insecticidal properties of this compound or its derivatives. The field of parasitology and insecticide research has explored a multitude of chemical scaffolds, including various thiazole-based structures. However, the efficacy of these compounds is highly specific. Without dedicated research on this compound, its potential in these applications remains unknown.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Correlation of Substituent Effects with Biological Efficacy

The biological activity of thiazole (B1198619) derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and its associated side chains. Structure-activity relationship (SAR) studies reveal that modifications to the core structure of 4-Methyl-2-phenethyl-thiazole can dramatically alter its biological efficacy.

The methyl group at the C-4 position of the thiazole ring is a common feature in many biologically active thiazole compounds. analis.com.my This electron-donating group can increase the basicity and nucleophilicity of the thiazole ring, potentially enhancing its interaction with biological targets. analis.com.my For instance, in a series of thiazole-containing compounds, the presence of a methyl group at position 4 of the phenyl ring was found to increase cytotoxic activity. mdpi.com

The phenethyl group at the C-2 position introduces a significant hydrophobic element to the molecule. vulcanchem.com This hydrophobicity can facilitate passage through cellular membranes and improve interactions with lipophilic binding sites within biological targets. vulcanchem.com The substitution pattern on the phenyl ring of the phenethyl group is also critical. For example, the presence of a methoxy (B1213986) group at various positions on the phenyl ring attached to the second position of the thiazole ring has been shown to enhance anticancer activity. mdpi.com Conversely, the replacement of the N,N-dimethyl group with a simple methyl group in the thiazole ring, along with p-chloro or p-methyl groups in the phenyl ring, is crucial for antitumor activity. mdpi.com

SAR studies on related thiazole derivatives have provided further insights. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the nature of the substituent at the 2-position was critical for activity. acs.org Similarly, for some thiazole-linked compounds, para-halogen-substituted phenyl groups attached to the thiazole ring were important for their biological effects. mdpi.com

Table 1: Correlation of Substituent Effects with Biological Efficacy

| Base Compound/Series | Substituent Modification | Observed Effect on Biological Efficacy |

| Thiazole Derivatives | Methyl group at C-4 of a phenyl ring | Increased cytotoxic activity mdpi.com |

| 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | Phenethyl substituent | Enhances membrane permeability and interaction with lipophilic targets vulcanchem.com |

| 2-amino-5-benzyl-1,3-thiazoles | Methoxy group on the phenyl ring at C-2 | Enhanced anticancer activity mdpi.com |

| Thiazole-bearing analogues | Para-halogen-substituted phenyl on the thiazole ring | Important for anticonvulsant activity mdpi.com |

Investigation of Stereochemical Influences on Activity Profiles

The stereochemistry of molecules plays a pivotal role in their interaction with chiral biological macromolecules such as enzymes and receptors. For thiazole derivatives, including analogues of this compound, the three-dimensional arrangement of atoms can significantly impact their biological activity.

While specific stereochemical studies on this compound are not extensively documented in the provided results, general principles from related compounds underscore the importance of this aspect. The presence of chiral centers, which can arise from substituted side chains or modifications to the thiazole ring, can lead to enantiomers or diastereomers with distinct pharmacological profiles. For example, in a study of phenindamine (B164606) analogues, which possess chiral centers, the different geometric isomers were submitted for pharmacological analysis, highlighting the expected differences in activity. core.ac.uk

The conformational rigidity or flexibility of the molecule is also a key factor. The dihydrothiazole ring in some derivatives, for instance, imparts a degree of conformational rigidity that can influence how the molecule fits into a binding site. vulcanchem.com The partial reduction of the thiazole ring affects its electronic distribution and conformational flexibility, potentially altering its receptor binding properties compared to fully aromatic thiazole systems. vulcanchem.com

In the context of other complex thiazole-containing natural products, the absolute stereochemistry of amino acid residues and other chiral components is critical for their cytotoxic activity. mdpi.com For example, the absolute stereochemistry of the 2-methyl-3-aminopentanoic acid (Mapa) unit in guineamide A was determined to be 2S,3R, a crucial detail for understanding its bioactivity. mdpi.com

Table 2: Stereochemical Influences on Activity Profiles of Related Thiazole Compounds

| Compound Class | Stereochemical Feature | Impact on Biological Activity |

| Phenindamine Analogues | Geometric Isomers (Chiral Centers) | Different isomers submitted for pharmacological analysis due to expected variations in activity core.ac.uk |

| Dihydrothiazole Derivatives | Conformational Rigidity | Influences three-dimensional arrangement and interaction with biological targets vulcanchem.com |

| Guineamide A | Absolute Stereochemistry (2S,3R of Mapa unit) | Critical for defining its specific biological activity mdpi.com |

Detailed Mechanistic Investigations of Biological Targets (Pre-Clinical)

Pre-clinical studies on thiazole derivatives have begun to elucidate their mechanisms of action by identifying specific biological targets. While the precise molecular targets of this compound are not explicitly detailed in the search results, research on analogous compounds provides significant insights into potential pathways.

A notable mechanism for some thiazole analogues is the inhibition of enzymes crucial for cell proliferation and survival. For example, one thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, was found to exhibit anti-proliferative effects in liver cancer cells by inhibiting superoxide (B77818) dismutase (SOD) and cytochrome P450 2A6 (CYP2A6). scirp.org Molecular docking studies suggested a high affinity for these enzymes, indicating a potential dual-targeting mechanism. scirp.org

Other thiazole derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting their potential as antimicrobial agents. nih.gov The binding of these compounds to the ATP-binding site of DNA gyrase was explored through molecular docking. nih.gov

Furthermore, some thiazole-containing compounds have been designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs. jst.go.jp A series of 2-amino-thiazole-4-carboxamides were synthesized and showed moderate anti-proliferative activities, with the most potent compound exhibiting IC50 values in the sub-micromolar to low micromolar range against breast and lung cancer cell lines. jst.go.jp

In the context of neurodegenerative diseases, certain benzothiazole (B30560) derivatives have been developed as multi-targeted agents, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.gov

Table 3: Pre-Clinical Mechanistic Findings for Thiazole Analogues

| Thiazole Analogue | Biological Target(s) | Observed Effect | Therapeutic Area |